molecular formula C14H23N3 B8491696 4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine

4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine

Cat. No.: B8491696
M. Wt: 233.35 g/mol
InChI Key: UNKISFPBKIOGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine typically involves the reaction of 4-chloromethylphenylamine with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve maximum efficiency. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenylamine derivatives with functional groups such as nitro, sulfonyl, or halogen.

Scientific Research Applications

4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester
  • (4-Isopropyl-piperazin-1-yl)-acetic acid
  • 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride

Uniqueness

4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11,15H2,1-2H3

InChI Key

UNKISFPBKIOGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1-isopropyl-4-(4-nitro-benzyl)-piperazine (Step 11.2) (5.7 g, 21.65 mmol) and Raney Nickel (2 g) in MeOH (100 mL) was stirred for 6 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 4.9 g of the title compound as a white solid: ESI-MS: 234.2.
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5.7 g
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2 g
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Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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